molecular formula C14H12N4O4S B2894319 N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 1203019-93-5

N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No. B2894319
CAS RN: 1203019-93-5
M. Wt: 332.33
InChI Key: VHOIVRUIVUBZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C14H12N4O4S and its molecular weight is 332.33. The purity is usually 95%.
BenchChem offers high-quality N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • A study explored the design, synthesis, and evaluation of tetrahydropyrimidine–isatin hybrids, including derivatives of the core structure , for their antibacterial, antifungal, and anti-tubercular activities (Akhaja & Raval, 2012). These findings suggest the potential of such compounds in developing new antimicrobial agents.

Anti-inflammatory and Analgesic Properties

  • Research on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which share a structural resemblance to the query compound, showed significant anti-inflammatory and analgesic activities. This study highlights the possibility of utilizing similar compounds in pain management and inflammation reduction (Abu‐Hashem et al., 2020).

Anticancer Activity

  • The synthesis and study of 5-methyl-4-phenyl thiazole derivatives, including those structurally related to the query compound, were investigated for their anticancer activity. One particular derivative showed high selectivity and potency against A549 human lung adenocarcinoma cells, suggesting the potential of these compounds in cancer therapy (Evren et al., 2019).

Antiprotozoal Agents

  • Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which are structurally related to the queried compound, were synthesized and evaluated for their antiprotozoal activities, showing promising results against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This research opens avenues for the development of new treatments for protozoal infections (Ismail et al., 2004).

Antimicrobial Effects Against Foodborne Pathogens

  • A study on novel thiazole derivatives, including compounds with similar structures to the query compound, demonstrated significant antimicrobial effects against a variety of foodborne pathogens, highlighting their potential in food safety and preservation applications (Cankilic & Yurttaş, 2017).

properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S/c1-7-8(12(20)18-13(21)15-7)5-11(19)17-14-16-9(6-23-14)10-3-2-4-22-10/h2-4,6H,5H2,1H3,(H,16,17,19)(H2,15,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOIVRUIVUBZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 45503086

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